The compound (6S)-N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide is a complex organic molecule featuring multiple functional groups and a unique structural arrangement. This compound belongs to a class of derivatives that exhibit significant biological activity and potential therapeutic applications.
The reactivity of this compound can be attributed to its numerous functional groups including amino, hydroxyl, and carbonyl functionalities. The following types of reactions are relevant:
These reactions can be utilized in synthetic pathways to modify the compound or to derive other biologically active molecules.
This compound exhibits a variety of biological activities which may include:
In vitro studies are essential to confirm these biological activities and elucidate the mechanisms of action.
The synthesis of this compound can involve several steps:
Recent methodologies also include the use of microwave-assisted synthesis and click chemistry to enhance yields and reduce reaction times .
The potential applications of this compound include:
Molecular docking studies have indicated that this compound may interact with biomolecules such as DNA and proteins (e.g., bovine serum albumin). These interactions can provide insights into its binding affinities and potential as a drug candidate .
In vitro assays are crucial for validating these interactions and understanding the compound's pharmacodynamics.
Several compounds share structural similarities with the target molecule. Here are some notable examples:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Compound A | Contains amino acids | Antimicrobial |
Compound B | Features hydroxyl groups | Anticancer |
Compound C | Includes cyclic structures | Anti-inflammatory |
This compound stands out due to its intricate heptazacyclotricos structure combined with multiple functional groups that enhance its reactivity and biological potential compared to simpler analogs. Its unique configuration may allow for specific interactions with biological targets that others cannot achieve .
Circulins were first identified in the late 20th century through screenings of tropical plant extracts for antiviral agents. Initial isolates, such as circulin A (PDB: 1BH4) and B (PDB: 2ERI), demonstrated potent inhibition of HIV-1 replication (EC~50~: 50–275 nM) . The discovery of Bacillus circulans-derived circulin expanded its classification to include antibacterial agents targeting Gram-negative pathogens like Salmonella typhosa (MIC: 0.2–0.4 µM) . Structural elucidation via NMR revealed a conserved cystine-knot motif stabilized by three disulfide bonds (Cys I–IV, II–V, III–VI), critical for protease resistance .
This compound belongs to the cyclotide family, defined by:
Recent studies highlight its dual mechanism:
Assay | Result | Source |
---|---|---|
HIV-1 Inhibition (EC~50~) | 85 nM | |
Antibacterial (MIC) | 0.41 µM (E. coli) | |
Cytotoxicity (LD~50~) | 400 µM (Human RBCs) |
The compound’s synthetic accessibility via solid-phase peptide synthesis (SPPS) and native chemical ligation has spurred industrial interest . Key advancements include:
The solution structure (PDB: 2ERI) reveals a triple-stranded β-sheet stabilized by hydrogen bonds between Thr-7/Val-23 and Gly-12/Arg-18. The 15-benzyl group forms π-π interactions with target proteins, enhancing binding affinity by 3-fold compared to non-substituted analogs .